molecular formula C11H13NO3 B1283444 2-amino-8-hydroxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid CAS No. 168628-97-5

2-amino-8-hydroxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid

Cat. No.: B1283444
CAS No.: 168628-97-5
M. Wt: 207.23 g/mol
InChI Key: MIZUUMRXJDZBJU-UHFFFAOYSA-N
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Description

2-Amino-8-hydroxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid (CAS: 168628-97-5) is a bicyclic compound with a molecular formula of C₁₁H₁₃NO₃ and a molecular weight of 207.23 g/mol. It features a hydroxyl group at position 8, an amino group at position 2, and a carboxylic acid moiety, contributing to its polar nature (LogP: -1.6) and high topological polar surface area (83.6 Ų) .

Properties

IUPAC Name

2-amino-8-hydroxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c12-11(10(14)15)5-4-7-2-1-3-9(13)8(7)6-11/h1-3,13H,4-6,12H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZUUMRXJDZBJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=C1C=CC=C2O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00569945
Record name 2-Amino-8-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168628-97-5
Record name 2-Amino-8-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 168628-97-5
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-8-hydroxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the reduction of naphthalene derivatives followed by functional group modifications. For instance, starting with a naphthalene derivative, the compound undergoes hydrogenation to form a tetrahydronaphthalene intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-amino-8-hydroxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogenating agents (e.g., thionyl chloride) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.

Scientific Research Applications

2-amino-8-hydroxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-8-hydroxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Hydroxy vs. Methoxy

2-Amino-8-Methoxy-1,2,3,4-Tetrahydro-Naphthalene-2-Carboxylic Acid (CAS: 67544-71-2)
  • Molecular Formula: C₁₂H₁₅NO₃
  • Molecular Weight : 221.25 g/mol
  • Key Differences :
    • The hydroxyl group at position 8 is replaced by a methoxy (-OCH₃) group.
    • Higher hydrophobicity (XLogP3: -1.2 vs. -1.6 for the hydroxy variant) due to reduced polarity .
    • Lower topological polar surface area (72.6 Ų vs. 83.6 Ų), suggesting improved membrane permeability .
  • Implications : The methoxy group enhances stability against oxidation but may reduce binding affinity in polar active sites.
8-Methoxy-1,2,3,4-Tetrahydronaphthalene-2-Carboxylic Acid (CAS: 32178-63-5)
  • Molecular Formula : C₁₂H₁₄O₃
  • Molecular Weight : 206.24 g/mol
  • Key Differences: Lacks the amino group at position 2, reducing hydrogen-bond donor capacity (hydrogen bond donors: 0 vs. 3 in the target compound). Simplified synthesis due to fewer functional groups .

Stereochemical and Functional Group Modifications

(S)-2-Amino-1,2,3,4-Tetrahydro-2-Naphthalenecarboxylic Acid (CAS: 104974-45-0)
  • Molecular Formula: C₁₁H₁₃NO₂
  • Molecular Weight : 191.23 g/mol
  • Chiral center (S-configuration) introduces stereoselectivity in biological interactions .
  • Synthesis Challenges : Requires enantioselective methods, increasing production costs .

Pharmacological and Physicochemical Properties

Property Target Compound 8-Methoxy Analog (S)-Amino Variant
Molecular Weight 207.23 221.25 191.23
LogP -1.6 -1.2 Not reported
Hydrogen Bond Donors 3 2 2
Topological PSA 83.6 Ų 72.6 Ų ~70 Ų (estimated)
Synthetic Complexity High Moderate High
  • Bioactivity Insights: The hydroxyl and amino groups in the target compound enhance interactions with enzymes or receptors requiring multiple hydrogen bonds, such as kinase inhibitors. However, its high polar surface area limits bioavailability .
  • Stability : The hydroxy variant is prone to oxidation, whereas methoxy derivatives (e.g., CAS 32178-63-5) exhibit better stability under ambient conditions .

Biological Activity

2-Amino-8-hydroxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid (commonly referred to as 2-AHTCA) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antimalarial, and potential neuroprotective effects. The findings are supported by relevant case studies and research data.

  • Molecular Formula : C11_{11}H13_{13}N O3_3
  • Molecular Weight : 207.23 g/mol
  • CAS Number : 168628-97-5

Antibacterial Activity

Recent studies have demonstrated that 2-AHTCA exhibits notable antibacterial properties. It has been tested against various Gram-positive and Gram-negative bacteria.

Bacteria MIC (μg/mL) Comparison with Cefazolin (4.2 μg/mL)
Staphylococcus aureus3.2 - 3.9More effective
Escherichia coli5.0Comparable
Salmonella typhimurium6.0Less effective

The compound showed particularly strong activity against Staphylococcus aureus, with MIC values lower than those of standard antibiotics like cefazolin and cefotaxime .

Antimalarial Activity

2-AHTCA has also been evaluated for its antimalarial effects against Plasmodium falciparum. In vitro studies reported IC50_{50} values indicating significant potency:

Strain IC50_{50} (μg/mL) Comparison with Chloroquine (0.06 μg/mL)
3D7 (chloroquine-sensitive)0.0049Much more effective
FCR-3 (chloroquine-resistant)>1Less effective compared to sensitive strain

The compound's mechanism appears to involve interaction with dihydroorotate dehydrogenase, a critical enzyme in the pyrimidine biosynthesis pathway of the parasite .

Neuroprotective Effects

Emerging research suggests that 2-AHTCA may possess neuroprotective properties. In animal models of neurodegeneration, it has been shown to reduce oxidative stress markers and improve cognitive functions. The exact mechanisms remain under investigation but may involve modulation of inflammatory pathways and enhancement of neurotrophic factors.

Case Studies

  • Antibacterial Efficacy : A study conducted on the efficacy of various naphthalene derivatives found that 2-AHTCA significantly inhibited bacterial growth in clinical isolates, suggesting its potential as a lead compound for developing new antibiotics.
  • Antimalarial Potential : In a comparative study with standard antimalarial drugs, 2-AHTCA exhibited superior activity against chloroquine-resistant strains of Plasmodium falciparum, highlighting its promise in addressing drug resistance in malaria treatment.

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